

Technical Guide: m-PEG2-CH2CH2COOH for Advanced Bioconjugation

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Compound of Interest

Compound Name: m-PEG2-CH2CH2COOH

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This technical guide provides an in-depth overview of **m-PEG2-CH2CH2COOH**, a heterobifunctional linker critical for researchers, scientists, and professionals in drug development. It covers the molecule's chemical properties, safety information, and its applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are also provided.

Chemical and Physical Properties

m-PEG2-CH2CH2COOH, also known as 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid, is a short, hydrophilic polyethylene glycol (PEG) linker. The molecule features a terminal methoxy group, which provides stability and reduces non-specific binding, and a carboxylic acid group for covalent attachment to amine-containing molecules. Its CAS number is 209542-49-4.[1][2]

The key physicochemical properties are summarized in the table below.



Property	Value	Source(s)
CAS Number	209542-49-4	[1][2][3][4]
Synonyms	m-PEG2-Acid, mPEG2- Propionic acid, 3-[2-(2- methoxyethoxy)ethoxy]propan oic acid	[2][4]
Molecular Formula	C8H16O5	[1][2][3][4]
Molecular Weight	192.21 g/mol	[3][4]
Purity	≥95% to ≥97%	[2][3][4]
Appearance	Varies; may be liquid or solid	N/A
Storage	Store at -5°C or 4°C, keep dry and avoid sunlight	[2][4]

Safety Data Sheet (SDS) Summary

A specific Safety Data Sheet for CAS number 209542-49-4 is not readily available. However, data from closely related PEG-acid compounds and generic mPEG-propionic acid sheets provide guidance on handling and safety.

Hazard Identification:

- Based on data for the similar compound 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (CAS 16024-58-1), this substance may cause serious eye damage.[5][6]
- Generic safety data sheets for mPEG-propionic acids of varying lengths sometimes classify
 the substance as not hazardous. However, caution is advised due to the acidic nature of the
 terminal group.

Precautionary Statements:

 Prevention: Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Use only in a well-ventilated area.[5]



Response:

- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.
- If on skin: Wash with plenty of soap and water.
- If inhaled: Move person into fresh air.
- If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Storage and Handling:

- Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are typically between -5°C and 4°C.[2][4]
- · Avoid contact with strong oxidizing agents.

Note: This information is based on related compounds and may not fully represent the specific hazards of **m-PEG2-CH2CH2COOH**. Always consult the supplier-specific SDS before use and perform a thorough risk assessment.

Applications in Research and Drug Development

The primary application of **m-PEG2-CH2CH2COOH** is as a flexible, hydrophilic linker in the synthesis of complex biomolecules. Its defined length and chemical properties make it ideal for:

- PROTACs: It is widely used as a linker to connect a target protein ligand to an E3 ubiquitin ligase ligand.[1][2] The PEG spacer helps to improve the solubility and cell permeability of the resulting PROTAC molecule, which is crucial for inducing selective protein degradation.
 [7]
- Antibody-Drug Conjugates (ADCs): The PEG linker can modulate the physicochemical properties of ADCs, improving solubility, reducing aggregation, and optimizing pharmacokinetic profiles.[8][9]



- PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides can enhance their stability, prolong circulation half-life, and reduce immunogenicity.[10][11]
- Nanotechnology and Materials Science: It is used for the functionalization of surfaces and nanoparticles to improve biocompatibility and create targeted drug delivery systems.[11]

Experimental Protocols

The carboxylic acid group of **m-PEG2-CH2CH2COOH** is typically conjugated to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand) through the formation of a stable amide bond. This reaction is most efficiently mediated by carbodiimide chemistry, specifically using EDC and NHS.

Protocol: Two-Step EDC/NHS Coupling to a Primary Amine

This protocol describes the activation of the carboxylic acid on **m-PEG2-CH2CH2COOH** with EDC and NHS, followed by conjugation to an amine-containing molecule.

Materials:

- m-PEG2-CH2CH2COOH
- Amine-containing molecule (protein, peptide, or small molecule)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
- Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
- Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
- Anhydrous DMSO or DMF (if needed to dissolve reactants)
- Purification equipment (e.g., desalting column, dialysis cassettes, or HPLC)



Procedure:

Step 1: Activation of m-PEG2-CH2CH2COOH

- Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions for extended periods.[3]
- Dissolve **m-PEG2-CH2CH2COOH** (1 equivalent) in Activation Buffer. If solubility is an issue, a minimal amount of anhydrous DMSO or DMF can be used.
- Add NHS/Sulfo-NHS (1.5-2.0 equivalents) to the linker solution and mix gently.
- Add EDC (1.5-2.0 equivalents) to the mixture.[5]
- Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[3][5]

Step 2: Conjugation to the Amine-Containing Molecule

- Dissolve the amine-containing molecule in the Coupling Buffer.
- Immediately add the activated linker solution from Step 1 to the amine-containing molecule solution.
- Ensure the pH of the final reaction mixture is between 7.2 and 7.5 for optimal coupling.[3][5]
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][5]

Step 3: Quenching and Purification

- Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. This
 will hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.[5]
- Purify the resulting conjugate to remove unreacted linker and byproducts. The method of purification will depend on the nature of the conjugate.
 - For proteins, use a desalting column or dialysis.[5]



For small molecules, reverse-phase HPLC is typically used.[12]

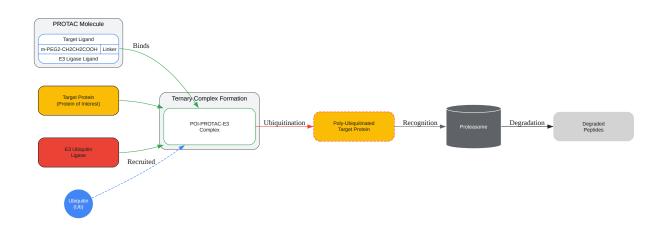
Characterization:

 Successful conjugation can be confirmed by techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to detect the mass shift, or SDS-PAGE for proteins, which will show an increase in molecular weight.[10]

Visualized Workflows and Mechanisms PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The **m-PEG2-CH2CH2COOH** linker plays a crucial role by tethering the two active components of the PROTAC. The following diagram illustrates this process.





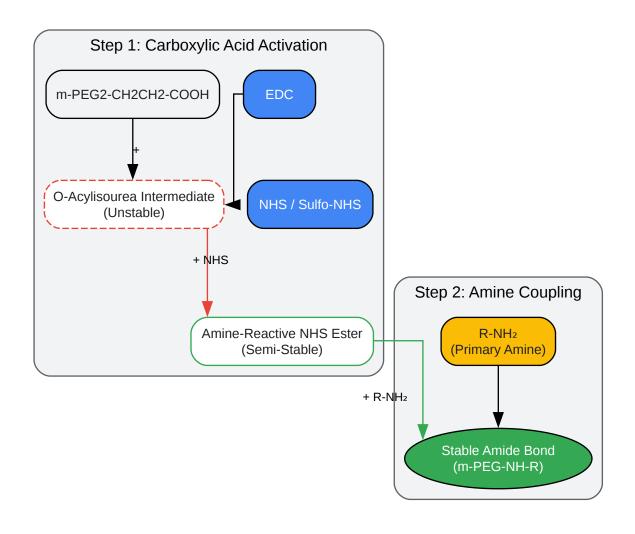
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Caption: PROTAC-mediated protein degradation pathway.

EDC/NHS Amine Coupling Workflow

This diagram illustrates the two-step chemical reaction pathway for conjugating **m-PEG2-CH2COOH** to a molecule containing a primary amine (R-NH₂).





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Caption: Two-step EDC/NHS coupling reaction workflow.

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